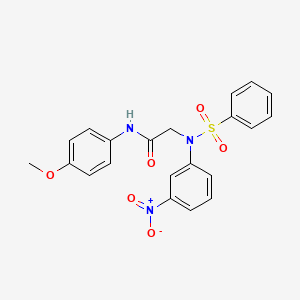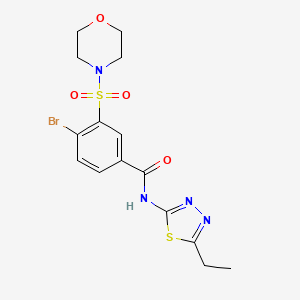
N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPG belongs to the class of glycine receptor antagonists, which are compounds that inhibit the activity of glycine receptors in the central nervous system.
作用機序
N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By binding to the glycine receptor, this compound blocks the binding of glycine, which is the endogenous ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in inhibitory neurotransmission.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit glycine-induced currents in cultured neurons and spinal cord slices. In vivo studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to impair motor coordination and learning and memory in animal models.
実験室実験の利点と制限
N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a selective inhibitor of glycine receptors, which allows for the investigation of the role of these receptors in various physiological processes. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound also has some limitations. It has a relatively short half-life in vivo, which limits its use in long-term studies. This compound also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential application is in the development of new treatments for chronic pain. This compound has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain, and further studies could investigate its potential as a therapeutic agent for these conditions. Another potential application is in the study of the role of glycine receptors in learning and memory. This compound has been shown to impair learning and memory in animal models, and further studies could investigate the mechanisms underlying this effect. Overall, this compound represents a promising tool for investigating the role of glycine receptors in various physiological processes.
科学的研究の応用
N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a selective inhibitory effect on glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system. This compound has been used in studies to investigate the role of glycine receptors in various physiological processes, such as pain perception, motor control, and learning and memory.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-19-12-10-16(11-13-19)22-21(25)15-23(17-6-5-7-18(14-17)24(26)27)31(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKUNPHICYJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360489 | |
| Record name | ST50258569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5719-79-9 | |
| Record name | ST50258569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)

![1-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B3459851.png)
![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3459863.png)
![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)
![5-bromo-N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459871.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-5-bromo-2-furamide](/img/structure/B3459872.png)
![3-allyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3459880.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3459882.png)
![4-({[5-(2-carboxyvinyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3459886.png)
![4-[3-(4-bromophenyl)-5-methyl-1-benzofuran-2-yl]-2-butanone](/img/structure/B3459894.png)
![[2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3459908.png)
